molecular formula C15H11N7O2 B4561012 N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

Cat. No.: B4561012
M. Wt: 321.29 g/mol
InChI Key: SEFQJWUXFXUWNS-UHFFFAOYSA-N
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Description

N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide is a sophisticated chemical entity designed for preclinical research, particularly in the field of oncology. This compound features a complex molecular architecture centered on a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with key biological targets . Compounds based on the [1,2,4]triazolo heterocycle have demonstrated a wide spectrum of significant biological activities, including potent anticancer effects through mechanisms such as enzyme inhibition . While direct mechanistic studies on this specific molecule are limited in the public domain, its structural similarity to other documented [1,2,4]triazolo[1,5-a]pyridine derivatives suggests a strong potential for functioning as a kinase inhibitor . For instance, closely related molecules have been developed as highly potent, selective, and orally bioavailable inhibitors of transformative growth factor-β (TGF-β) type I receptor kinase (ALK5), which is a promising target for cancer immunotherapy and the treatment of fibrotic diseases . Other analogous structures have been investigated as PI3K inhibitors, where modifications to the acetamide side chain were crucial for retaining potent antiproliferative activity and reducing systemic toxicity . The presence of the 2-(pyridin-3-yl) substituent may further enhance its binding properties to enzymatic active sites. This reagent is presented as a high-purity chemical tool to facilitate investigative studies into signal transduction pathways, cell proliferation, and apoptosis. It is intended for in vitro assay development and biochemical research to further elucidate its specific molecular target profile and mechanism of action. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(10-oxo-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c1-9(23)19-21-6-4-12-11(14(21)24)8-17-15-18-13(20-22(12)15)10-3-2-5-16-7-10/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQJWUXFXUWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine 2-(pyridin-3-yl), 6-oxo, 7-acetamide C₁₉H₁₄N₈O₂ 386.36
2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine 4-chlorophenyl, 2-methoxyethyl C₂₀H₁₇ClN₆O₂ 408.84
(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine 2-methyl, 6-oxo, 7-acetic acid C₁₃H₁₀N₆O₃ 298.25
2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide Triazolo[4,3-a]pyrimidine 5,6-dimethyl, 3-fluorophenyl-thioacetamide C₁₅H₁₄FN₅O₂S 347.37

Structural Insights :

  • The acetamide group (vs. carboxylic acid in ’s analog) enhances lipophilicity, which may improve membrane permeability .

Pharmacological Profiles

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Substituent Modifications Observed Bioactivity Mechanism Insights References
Pyrido-triazolo-pyrimidines 2-Aryl groups (e.g., pyridin-3-yl) Anticancer (e.g., kinase inhibition) Aryl groups facilitate π-π stacking with ATP-binding pockets
Triazolo-pyrimidines with thioether linkages 3-Fluorophenyl-thioacetamide Anti-inflammatory Thioether groups enhance radical scavenging and COX-2 inhibition
Acetamide derivatives 7-Acetamide vs. 7-carboxylic acid Improved solubility and target affinity Acetamide balances hydrophilicity and binding specificity

Key Findings :

  • Anticancer Potential: Compounds with pyrido-triazolo-pyrimidine cores (e.g., ’s 2-(2,4-dimethoxyphenyl) derivative) show nanomolar IC₅₀ values against kinases. The target compound’s pyridin-3-yl group may similarly target tyrosine kinases .
  • Anti-Inflammatory Activity : The fluorophenyl-thioacetamide in ’s compound exhibits COX-2 inhibition (IC₅₀ = 0.8 µM), suggesting the target compound’s acetamide group could be optimized for similar pathways .

Biological Activity

N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique arrangement of nitrogen and carbon atoms, which contributes to its biological activity. Below is a simplified representation of its structure:

N 6 oxo 2 pyridin 3 yl pyrido 3 4 e 1 2 4 triazolo 1 5 a pyrimidin 7 6H yl acetamide\text{N 6 oxo 2 pyridin 3 yl pyrido 3 4 e 1 2 4 triazolo 1 5 a pyrimidin 7 6H yl acetamide}

Molecular Formula and Properties

PropertyValue
Molecular FormulaC12_{12}H10_{10}N6_{6}O
Molecular Weight250.25 g/mol
CAS Number[Not specified]

Antineoplastic Properties

Research indicates that compounds with similar heterocyclic structures exhibit significant antitumor activities. For instance, pyrido[2,3-d]pyrimidin-7(8H)-ones have been studied extensively for their potential as tyrosine kinase inhibitors , which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division .

Case Study:

A study on pyrido[2,3-d]pyrimidin derivatives demonstrated that certain substitutions at positions C2 and C4 led to enhanced biological activity against various cancer cell lines. The presence of nitrogen substituents at these positions was found to correlate positively with increased potency .

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. In vitro studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Table: COX Inhibition Activities

CompoundIC50 (μM)Comparison DrugIC50 (μM)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound B0.05 ± 0.02Indomethacin0.03 ± 0.01

These findings suggest that this compound may possess similar anti-inflammatory properties due to its structural characteristics .

Antimicrobial Activity

The compound's heterocyclic nature also suggests potential antimicrobial properties. Heterocycles containing nitrogen are often explored for their ability to inhibit bacterial growth and combat infections.

Research Findings:

A review of various pyrimidine derivatives indicated promising results against a range of bacterial strains, highlighting the importance of the substitution pattern on the biological efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Nitrogen Substituents: The presence of nitrogen at specific positions enhances binding affinity to target proteins.
  • Hydrophobic Interactions: Alkyl or aryl groups can improve the lipophilicity of the compound, facilitating better membrane penetration.
  • Functional Groups: The introduction of functional groups such as carbonyls or hydroxyls can modulate the compound's reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the key structural features of N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide that influence its biological activity?

  • Answer : The compound’s triazolopyrimidine core is critical for enzyme interactions (e.g., kinase inhibition), while the pyridin-3-yl group enhances π-π stacking with aromatic residues in target proteins. The acetamide moiety improves solubility and hydrogen-bonding potential. Structural analogs in and demonstrate that substituents on the triazole and pyrimidine rings modulate selectivity and potency .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Multi-step synthesis should prioritize:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for coupling reactions ().
  • Temperature control : Maintain 0–5°C during cyclization to prevent side reactions ().
  • Purification : Use HPLC or column chromatography to isolate intermediates ().
  • Catalysts : Piperidine or acetic anhydride for condensation steps ( ).

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the triazolopyrimidine core ().
  • IR spectroscopy to validate carbonyl (C=O) and amide (N–H) functionalities ().
  • HPLC-MS for purity assessment and molecular weight confirmation ().

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment) or cell-line specificity. To address this:

  • Standardize assay protocols (e.g., ATP concentration in kinase assays) ().
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) ().
  • Apply statistical models (e.g., ANOVA) to identify confounding variables ().

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Answer :

  • In vitro models : Recombinant enzyme assays (e.g., CDK inhibition studies; ).
  • In silico docking : Use PyMol or AutoDock to map binding interactions with kinase domains ().
  • In vivo profiling : Zebrafish or murine models for pharmacokinetics and toxicity ().
  • Proteomics : SILAC-based screens to identify off-target effects ().

Q. How can structural modifications enhance the compound’s selectivity for a specific biological target?

  • Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the pyridine ring to improve target affinity ().
  • Scaffold hopping : Replace the triazolopyrimidine core with thiazolopyrimidine to alter binding kinetics ().
  • SAR studies : Systematic substitution at the acetamide nitrogen (e.g., alkyl vs. aryl groups) ().

Q. What methodologies are recommended for assessing the compound’s metabolic stability?

  • Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS ().
  • CYP inhibition screening : Use fluorogenic substrates to identify cytochrome P450 interactions ().
  • Metabolite identification : HR-MS/MS to characterize phase I/II metabolites ().

Q. How can computational tools aid in predicting the compound’s toxicity profile?

  • Answer :

  • QSAR models : Train algorithms on datasets of triazolopyrimidine derivatives to predict hepatotoxicity ().
  • Molecular dynamics simulations : Assess membrane permeability and potential for hERG channel inhibition ().
  • ADMET predictors : Use SwissADME or ADMETLab to estimate bioavailability and clearance ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.